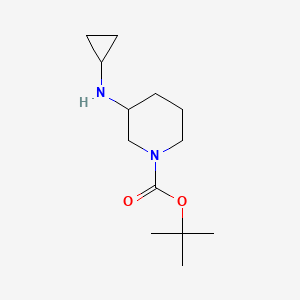

Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(9-15)14-10-6-7-10/h10-11,14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKAETPZBCKKQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679044 | |

| Record name | tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887588-04-7 | |

| Record name | 1,1-Dimethylethyl 3-(cyclopropylamino)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887588-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. The document elucidates the molecule's fundamental physicochemical properties, details a robust and widely adopted synthetic methodology via reductive amination, outlines standard analytical characterization techniques, and explores its significant applications in drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in the synthesis of novel therapeutic agents.

Introduction: The Strategic Value of the 3-Aminopiperidine Scaffold

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold in drug design. The introduction of a chiral center, such as at the 3-position, further expands its utility by allowing for precise stereochemical control, which is critical for optimizing target engagement and pharmacokinetic properties.[2]

This compound emerges as a particularly valuable derivative. It combines three key structural features:

-

A Boc-protected Piperidine Core: The tert-butoxycarbonyl (Boc) group offers robust protection of the ring nitrogen, rendering it stable to a wide range of reaction conditions while allowing for facile deprotection under acidic conditions. This feature is essential for sequential, controlled synthetic strategies.

-

A Secondary Cyclopropylamine: The cyclopropyl group is a well-regarded bioisostere for larger or more metabolically labile groups. Its rigid, three-dimensional nature can enhance binding affinity and improve metabolic stability.

-

A Chiral Center: The substitution at the C3 position introduces chirality, enabling its use in the stereospecific synthesis of complex target molecules.

This guide will delve into the technical details of this compound, providing the foundational knowledge required for its effective synthesis and application.

Physicochemical Properties and Structural Elucidation

The fundamental properties of this compound are summarized below. These data are critical for reaction planning, analytical characterization, and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₄N₂O₂ | [3] |

| Molecular Weight | 240.34 g/mol | [3] |

| IUPAC Name | This compound | [4] |

| CAS Number | 1354020-81-7 (for (S)-enantiomer) | [3][4] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NC2CC2 | [4] |

2.1. Structural Representation

The 2D chemical structure of the molecule is depicted below:

Caption: 2D structure of this compound.

Synthesis and Methodologies: Reductive Amination Pathway

The most prevalent and efficient method for synthesizing this compound is the one-pot reductive amination of a ketone precursor. This pathway is favored for its high yield, operational simplicity, and the mild, selective nature of the reducing agent employed.

Causality of Experimental Choices

The chosen synthetic strategy involves the reaction between tert-butyl 3-oxopiperidine-1-carboxylate and cyclopropylamine to form an intermediate iminium ion, which is then reduced in situ.

-

Choice of Precursor: tert-Butyl 3-oxopiperidine-1-carboxylate (also known as 1-Boc-3-piperidone) is a commercially available and stable starting material that provides the necessary Boc-protected piperidine core with the required ketone functionality for amination.[5]

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[6][7] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a mild and selective hydride donor that reduces the protonated iminium ion intermediate much faster than it reduces the starting ketone.[7][8] This chemoselectivity is crucial for a one-pot reaction as it minimizes the formation of the corresponding alcohol byproduct, leading to a cleaner reaction profile and simplifying purification.[8] The reaction is often catalyzed by a weak acid, such as acetic acid, to facilitate the formation of the iminium ion.[6]

Synthetic Workflow Diagram

The logical flow of the reductive amination process is illustrated below.

Caption: Workflow for the synthesis via reductive amination.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq.). Dissolve the ketone in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Amine Addition: Add cyclopropylamine (1.1-1.5 eq.) to the solution. If desired, a catalytic amount of glacial acetic acid (e.g., 0.1 eq.) can be added to facilitate iminium ion formation. Allow the mixture to stir at room temperature for 20-30 minutes.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (1.5-2.0 eq.). The reaction is typically exothermic and may require cooling with an ice bath for large-scale reactions.

-

Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 2-16 hours).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude residue is typically purified by flash column chromatography on silica gel to yield the pure product.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a standard battery of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Expected signals include the characteristic resonances for the tert-butyl group (a singlet around 1.4-1.5 ppm), multiplets for the piperidine and cyclopropyl ring protons, and signals for the N-H proton.

-

¹³C NMR: Confirms the carbon backbone of the molecule, including the carbonyl of the Boc group, the carbons of the tert-butyl group, and the distinct carbons of the piperidine and cyclopropyl rings.

-

-

Mass Spectrometry (MS): Typically performed using electrospray ionization (ESI), mass spectrometry is used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for C₁₃H₂₄N₂O₂ would be approximately 241.19 m/z.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A reversed-phase column is typically used with a mobile phase gradient of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA) or formic acid.

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate or building block. Its structure is frequently incorporated into more complex molecules targeting a range of diseases.

One of the most notable applications of the related 3-aminopiperidine scaffold is in the development of γ-secretase modulators (GSMs) . These compounds are investigated for the treatment of Alzheimer's disease. The 3-aminopiperidine core serves as a key structural element for potent agents that can lower the production of the toxic amyloid-β (Aβ42) peptide.[9]

The versatility of the Boc-protected amine allows for further functionalization, enabling its use in the synthesis of inhibitors for various enzymes or ligands for a multitude of receptors, making it a staple in discovery chemistry libraries.

Conclusion

This compound is a strategically designed chemical building block that offers a powerful combination of a protected heterocyclic core, a metabolically robust substituent, and a key chiral center. Its straightforward and high-yielding synthesis via reductive amination makes it readily accessible for research and development. As the demand for structurally diverse and three-dimensional molecules in drug discovery continues to grow, the importance of versatile intermediates like this will only increase, solidifying its role as a cornerstone in the synthesis of next-generation therapeutics.

References

- Myers, A. Chem 115: Reductive Amination.

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Available at: [Link]

-

Kharitonov, D., Shelukhina, I., & Chupakhin, E. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6650. Available at: [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. Available at: [Link]

-

The Organic Reaction Mechanism Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Available at: [Link]

- Google Patents. Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

-

Pharmaffiliates. tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Available at: [Link]

- Google Patents. A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

PubChem. tert-Butyl 3-oxopiperidine-1-carboxylate. Available at: [Link]

- Google Patents. Intermediates for optically active piperidine derivatives and preparation methods thereof.

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]

- 3. pure.uva.nl [pure.uva.nl]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. pharmaffiliates.com [pharmaffiliates.com]

A Technical Guide to (S)-tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate: Synthesis, Characterization, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry. Its rigid cyclopropyl group and piperidine scaffold make it a valuable component in the design of novel therapeutics, particularly in the development of kinase inhibitors. This in-depth technical guide provides a comprehensive overview of its synthesis, characterization, safe handling, and its pivotal role as a pharmaceutical intermediate. The focus is on providing practical, field-proven insights to aid researchers in its effective utilization.

Chemical Properties and Identification

A clear understanding of the fundamental properties of (S)-tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate is essential for its successful application in research and development.

| Property | Value | Source |

| IUPAC Name | tert-butyl (3S)-3-(cyclopropylamino)piperidine-1-carboxylate | [1] |

| CAS Number | 1354020-81-7 | [1] |

| Molecular Formula | C₁₃H₂₄N₂O₂ | [2][3] |

| Molecular Weight | 240.34 g/mol | |

| Appearance | Varies, typically a solid or oil | |

| Purity | Typically >95% | [1] |

Synthesis Pathway: Reductive Amination

The most common and efficient method for the synthesis of (S)-tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate is through the reductive amination of a suitable piperidone precursor. This method is favored for its high yield and functional group tolerance.

Conceptual Workflow

Caption: Reductive amination workflow.

Detailed Experimental Protocol

This protocol is a representative procedure for the reductive amination of tert-butyl 3-oxopiperidine-1-carboxylate with cyclopropylamine.

Materials:

-

tert-Butyl 3-oxopiperidine-1-carboxylate (1.0 equiv)

-

Cyclopropylamine (1.1 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

-

Acetic Acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

To a stirred solution of tert-butyl 3-oxopiperidine-1-carboxylate in anhydrous DCM, add cyclopropylamine.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate. A catalytic amount of acetic acid can be added to promote this step.

-

Slowly add sodium triacetoxyborohydride in portions to the reaction mixture. The reaction is exothermic, and the temperature should be monitored.

-

Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure (S)-tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the cyclopropyl protons (multiplets in the upfield region), and the piperidine ring protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl of the Boc group, the carbons of the piperidine and cyclopropyl rings, and the quaternary and methyl carbons of the tert-butyl group.

Mass Spectrometry (MS)

-

LC-MS: This technique is ideal for confirming the molecular weight of the compound. The expected [M+H]⁺ ion would be approximately m/z 241.19.

High-Performance Liquid Chromatography (HPLC)

-

Purity Analysis: A reversed-phase HPLC method, typically using a C18 column with a mobile phase of acetonitrile and water (often with additives like formic acid or trifluoroacetic acid), can be developed to determine the purity of the compound.[4]

Applications in Drug Discovery

(S)-tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate is a key intermediate in the synthesis of Janus kinase (JAK) inhibitors.[5] JAK inhibitors are a class of small molecule drugs that target the JAK-STAT signaling pathway, which is implicated in various inflammatory and autoimmune diseases.

Role in JAK Inhibitors

The 3-(cyclopropylamino)piperidine moiety is a common structural feature in a number of potent and selective JAK inhibitors. This structural motif often interacts with key residues in the ATP-binding pocket of the kinase, contributing to the inhibitor's potency and selectivity. The chirality at the 3-position of the piperidine ring is often critical for optimal binding and biological activity.

Caption: Synthetic utility in JAK inhibitor development.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (S)-tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate is not widely available, safety precautions can be inferred from related compounds.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][7]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][7]

-

In Case of Contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Supplier Information

(S)-tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate is available from a number of chemical suppliers specializing in building blocks for research and development. When sourcing this material, it is important to consider the purity and the availability of analytical data.

| Supplier | Purity | Availability |

| SynHet | >99% | In stock |

| BLDpharm | Varies | Inquire |

| Parchem | Varies | Inquire |

| CymitQuimica | Varies | Inquire |

| Echemi | Varies | Inquire |

Conclusion

(S)-tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate is a valuable and versatile building block for the synthesis of complex pharmaceutical agents, most notably JAK inhibitors. Its synthesis via reductive amination is a robust and scalable method. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective use in drug discovery and development. As the demand for novel kinase inhibitors continues to grow, the importance of such chiral building blocks in the medicinal chemist's toolbox is set to increase.

References

-

PubChem. tert-Butyl 3-((cyclopropylamino)methyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Accessed January 1, 2026. [Link]

-

PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. National Center for Biotechnology Information. Accessed January 1, 2026. [Link]

- Google Patents. Substituted fused tricyclic compounds, compositions and medicinal applications thereof.

-

PubChem. tert-Butyl 3-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Accessed January 1, 2026. [Link]

- Google Patents. Process and intermediates for preparing a jak inhibitor.

- Google Patents. Process for preparation of boceprevir and intermediates thereof.

-

ChemBK. (S)-tert-Butyl 3-(((benzyloxy)carbonyl)aMino)piperidine-1-carboxylate. ChemBK. Accessed January 1, 2026. [Link]

-

PubChem. tert-Butyl 3-(methylamino)piperidine-1-carboxylate. National Center for Biotechnology Information. Accessed January 1, 2026. [Link]

-

PubChem. (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Accessed January 1, 2026. [Link]

Sources

- 1. (S)-tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate [synhet.com]

- 2. parchem.com [parchem.com]

- 3. echemi.com [echemi.com]

- 4. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US9115133B2 - Substituted fused tricyclic compounds, compositions and medicinal applications thereof - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

A Technical Guide to the Physicochemical Properties of Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate

An In-depth Technical Guide:

Introduction and Strategic Importance

Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate is a heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. As a derivative of the piperidine scaffold, a privileged structure in medicinal chemistry, this compound serves as a versatile intermediate in the synthesis of more complex and biologically active molecules.[1] Its unique structure combines a lipophilic N-Boc protecting group, a rigid cyclopropyl moiety, and a basic secondary amine, offering multiple points for synthetic modification.

The N-Boc (tert-butoxycarbonyl) group provides stability during synthetic manipulations and facilitates purification, yet it can be selectively removed under acidic conditions, unmasking the piperidine nitrogen for further functionalization. The 3-cyclopropylamino substituent is a key pharmacophore that can engage in specific interactions with biological targets, influencing potency, selectivity, and pharmacokinetic properties.

Understanding the fundamental physicochemical properties of this intermediate is not merely an academic exercise; it is a critical prerequisite for its effective use in process development, reaction optimization, formulation, and quality control. This guide provides a comprehensive analysis of its key properties, outlines robust experimental protocols for their characterization, and offers insights into its safe handling and storage.

Chemical Identity and Computed Properties

A precise understanding of the molecule's identity and its predicted behavior in various environments is the foundation of its application in research and development.

2.1 Molecular Structure and Identifiers

The compound consists of a piperidine ring protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group and substituted at the 3-position with a cyclopropylamino group.

Sources

Navigating the Safety Profile of Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticipated safety data for Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate (CAS No. 1354020-81-7), a substituted piperidine derivative commonly utilized as a building block in pharmaceutical research and development. In the absence of a publicly available, specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds to provide a robust framework for safe handling, storage, and emergency procedures. The insights herein are grounded in the established safety profiles of similar piperidine-1-carboxylate derivatives, ensuring a scientifically sound basis for risk assessment and mitigation.

Understanding the Hazard Landscape: A Synthesis of Analogous Compound Data

This compound belongs to a class of compounds that, while essential for drug discovery, requires careful handling due to potential biological activity and chemical reactivity. Analysis of safety data from closely related compounds, such as Tert-butyl 3-(cyclopentylamino)piperidine-1-carboxylate and various aminopiperidine-1-carboxylates, reveals a consistent hazard profile.[1][2][3]

Based on this comparative analysis, the primary hazards associated with this compound are anticipated to be:

-

Skin Irritation (Category 2): Causes skin irritation upon direct contact.[1][2][3]

-

Serious Eye Irritation (Category 2A/1): Can cause serious, and in some analogous cases, severe eye damage.[1][2][3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2][3]

-

Acute Oral Toxicity (Category 4 - Potential): May be harmful if swallowed, a characteristic noted in some similar structures.[2]

These classifications are derived from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and are consistently reported for piperidine derivatives with similar functional groups.[1][2][3]

Table 1: Anticipated GHS Classification and Hazard Statements

| Hazard Class | GHS Category | Pictogram | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[1][2][3] | |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation[1] | |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[1][2][3] | |

| Acute Toxicity (Oral) | 4 (Potential) | H302: Harmful if swallowed[2] |

The Cornerstone of Safety: A Self-Validating Protocol for Handling

A proactive approach to safety is paramount. The following experimental protocol is designed as a self-validating system, where adherence to each step inherently minimizes risk. The causality behind each recommendation is explained to foster a deeper understanding of the necessary precautions.

Experimental Workflow: Safe Handling of this compound

Caption: Workflow for Safe Handling of Piperidine Derivatives.

Step-by-Step Methodology & Rationale

-

Preparation and Engineering Controls:

-

Rationale: The primary route of exposure is anticipated to be inhalation of aerosolized particles and direct contact. A certified chemical fume hood is essential to mitigate respiratory exposure.[3]

-

Protocol:

-

Before handling, ensure the chemical fume hood has a valid certification and the airflow is optimal.

-

Designate a specific area within the hood for handling the compound to contain any potential spills.

-

Ensure an eyewash station and safety shower are readily accessible and unobstructed.[4]

-

-

-

Personal Protective Equipment (PPE):

-

Rationale: A multi-layered PPE approach is crucial to prevent skin and eye contact. The boc-protected amine and the piperidine ring can be absorbed dermally or cause significant irritation.

-

Protocol:

-

Gloves: Wear two pairs of nitrile gloves that meet ASTM D6978 standards.[5]

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles if there is a risk of splashing.[2][5]

-

Lab Coat: A polyethylene-coated polypropylene gown or a similar fluid-resistant lab coat is required to protect against skin exposure.[2]

-

-

-

Handling and Aliquotting:

-

Rationale: To minimize the generation of dust or aerosols, handle the solid compound with care.

-

Protocol:

-

All manipulations of the solid compound must be performed within the designated area of the chemical fume hood.

-

Use spatulas and weighing paper that have been de-staticized to prevent dispersal of the powder.

-

If transferring the compound, do so slowly and carefully to avoid creating airborne particles.

-

-

-

Waste Disposal:

-

Rationale: Improper disposal can lead to environmental contamination and pose a risk to others.

-

Protocol:

-

Emergency Preparedness: A Logical Response Framework

In the event of an exposure or spill, a rapid and informed response is critical.

Emergency Response Flowchart

Caption: Emergency Response Decision Tree.

First-Aid Measures

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[1]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][4]

-

In case of inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] If not breathing, give artificial respiration.[2] Seek medical attention if you feel unwell.[1][2]

-

In case of ingestion: Do NOT induce vomiting.[1][4] Never give anything by mouth to an unconscious person.[1] Rinse mouth with water and seek immediate medical attention.[1][4]

Stability, Storage, and Incompatibilities

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] The compound should be stored locked up and away from incompatible substances.[1][2]

-

Stability: The compound is expected to be stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[4]

-

Hazardous Decomposition Products: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides and nitrogen oxides.[1][3][4]

Conclusion

References

-

Jubilant Ingrevia Limited. (2024, April 2). 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. Retrieved from [Link]

-

Capot Chemical. (2013, November 5). MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

-

Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate. In the absence of publicly available experimental spectra for this specific compound, this document serves as a robust theoretical framework for researchers engaged in the synthesis, purification, and characterization of this and structurally related molecules. By leveraging established principles of spectroscopic interpretation and drawing comparisons with analogous structures, this guide offers valuable insights into the expected spectral features, enabling confident identification and structural elucidation.

Introduction: The Structural Landscape of a Key Intermediate

This compound, with the Chemical Abstracts Service (CAS) number 1354020-81-7 for its (S)-enantiomer, is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery.[1] The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. The introduction of a cyclopropylamino substituent at the 3-position, combined with the tert-butoxycarbonyl (Boc) protecting group, creates a versatile building block for the synthesis of more complex bioactive molecules.

Accurate structural verification of such intermediates is paramount to the success of a synthetic campaign. NMR and MS are indispensable tools for this purpose, providing a detailed fingerprint of the molecular architecture. This guide will provide a comprehensive, albeit predictive, exploration of the ¹H NMR, ¹³C NMR, and mass spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

Nuclear Magnetic Resonance spectroscopy is a powerful technique that probes the chemical environment of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most common variants, offering a wealth of information about the connectivity and stereochemistry of the compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the different proton environments within the molecule. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Boc (-C(CH₃)₃) | ~1.45 | Singlet (s) | N/A |

| Piperidine ring protons | 1.20 - 3.80 | Multiplets (m) | Various |

| Cyclopropyl ring protons | 0.30 - 0.80 | Multiplets (m) | Various |

| N-H | Broad singlet (br s) | N/A | N/A |

| Cyclopropyl methine | ~2.20 | Multiplet (m) | Various |

Note: These are predicted values and the actual experimental results may vary.

Expert Insights into the ¹H NMR Spectrum:

-

The Boc Group: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.45 ppm. This signal is a characteristic hallmark of the Boc protecting group and is often used as an internal reference point.

-

Piperidine Ring Protons: The protons on the piperidine ring will appear as a complex series of overlapping multiplets in the region of 1.20 to 3.80 ppm. The diastereotopic nature of the methylene protons and the conformational flexibility of the piperidine ring contribute to this complexity.

-

Cyclopropyl Ring Protons: The protons of the cyclopropyl group are expected to be shifted significantly upfield, appearing in the 0.30 to 0.80 ppm range. This is a result of the anisotropic effect of the strained three-membered ring.

-

N-H Proton: The proton on the secondary amine is expected to appear as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for this compound are outlined in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Boc (-C (CH₃)₃) | ~80.0 |

| Boc (-C(CH₃ )₃) | ~28.5 |

| Piperidine C=O | ~155.0 |

| Piperidine ring carbons | 40.0 - 60.0 |

| Cyclopropyl ring carbons | 3.0 - 10.0 |

| Cyclopropyl methine | ~30.0 |

Note: These are predicted values and the actual experimental results may vary.

Expert Insights into the ¹³C NMR Spectrum:

-

The Boc Group: The quaternary carbon of the tert-butyl group is expected at around 80.0 ppm, while the methyl carbons will appear at approximately 28.5 ppm.

-

Carbonyl Carbon: The carbonyl carbon of the carbamate is the most deshielded carbon and is predicted to have a chemical shift of around 155.0 ppm.

-

Piperidine Ring Carbons: The carbons of the piperidine ring will resonate in the 40.0 to 60.0 ppm region.

-

Cyclopropyl Ring Carbons: The carbons of the cyclopropyl ring will be significantly shielded, with predicted chemical shifts in the 3.0 to 10.0 ppm range.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum

For this compound (C₁₃H₂₄N₂O₂), the predicted monoisotopic mass is 240.1838 Da. In a typical electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at an m/z of 241.1916.

Key Predicted Fragmentation Pathways:

-

Loss of the Boc group: A common fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group (57 Da) or the entire Boc group (100 Da). This would result in fragment ions at m/z 184.1341 and 141.1184, respectively.

-

Cleavage of the piperidine ring: The piperidine ring can undergo fragmentation, leading to a variety of smaller fragment ions.

Experimental Protocol for MS Data Acquisition

A standard protocol for acquiring a mass spectrum is as follows:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements, which can be used to confirm the elemental composition.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the spectrum in positive ion mode.

Integrated Spectral Analysis Workflow

The confident structural elucidation of this compound requires an integrated approach, combining the information from both NMR and MS. The following workflow is recommended:

Caption: Workflow for the spectral analysis of a synthetic compound.

Conclusion: A Predictive Framework for Structural Characterization

This technical guide has provided a detailed, albeit predictive, overview of the NMR and MS spectral data for this compound. By understanding the expected chemical shifts, coupling patterns, and fragmentation pathways, researchers can more confidently identify and characterize this important synthetic intermediate. While the data presented here is theoretical, it is grounded in the fundamental principles of spectroscopy and supported by data from structurally related molecules. As experimental data becomes available, this guide can serve as a valuable reference for comparison and validation.

References

Sources

The Cyclopropylamine Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropylamine scaffold, a seemingly simple three-membered ring appended with an amino group, has emerged as a privileged motif in the landscape of modern drug discovery. Its unique combination of conformational rigidity, metabolic stability, and electronic properties allows it to address multiple challenges encountered during the optimization of drug candidates. This guide provides a comprehensive exploration of the multifaceted role of cyclopropylamines in medicinal chemistry. We will delve into the fundamental physicochemical characteristics that underpin their utility, survey key synthetic strategies for their incorporation into complex molecules, and analyze their strategic application in modulating pharmacological profiles. Through detailed case studies and experimental protocols, this document aims to equip researchers with the knowledge to effectively leverage the cyclopropylamine moiety in the design of next-generation therapeutics.

The Strategic Advantage of a Strained Ring: Physicochemical & Structural Properties

The cyclopropyl group, despite its simple composition, imparts a host of unique properties to a molecule, stemming directly from its inherent ring strain and electronic nature.[1][2] Understanding these foundational principles is critical to appreciating its strategic value in drug design.

Conformational Rigidity and Pre-organization

The three-membered ring of a cyclopropylamine severely restricts the conformational freedom of the molecule.[3] This rigidity can be highly advantageous in drug design, as it helps to pre-organize the molecule into a bioactive conformation for binding to its biological target. This can lead to a more favorable entropic contribution to the binding affinity, potentially resulting in enhanced potency.[2] The constrained nature of the ring also allows for precise positioning of substituents, enabling fine-tuning of interactions within a binding pocket.

Unique Electronic Character

The C-C bonds within a cyclopropane ring possess a higher degree of π-character compared to those in acyclic alkanes.[2] This "pseudo-double bond" character influences the electronic properties of the attached amino group. The nitrogen lone pair can interact with the Walsh orbitals of the cyclopropane ring, affecting its basicity and nucleophilicity. These electronic perturbations can be crucial for modulating pKa to optimize solubility, reduce P-glycoprotein efflux, or fine-tune interactions with the target protein.[2]

Metabolic Stability

A key driver for the incorporation of cyclopropylamines in drug candidates is their notable resistance to oxidative metabolism.[3][4] The C-H bonds on a cyclopropane ring are stronger and less accessible to metabolic enzymes like cytochrome P450s (CYPs) compared to those in more flexible alkyl chains.[4] This often translates to an increased metabolic half-life and improved bioavailability of the drug molecule.[3][5] However, it is crucial to note that cyclopropylamines are not metabolically inert. They can be substrates for monoamine oxidase (MAO) and can, in some contexts, lead to the formation of reactive metabolites through ring-opening mechanisms.[6] Careful structural modification, such as substitution on the ring, can mitigate these risks.[4]

A comparative summary of the physicochemical properties of cyclopropylamine is presented below:

| Property | Value | Source |

| Molecular Formula | C₃H₇N | [1] |

| Molar Mass | 57.09 g/mol | [1] |

| Boiling Point | 49-50 °C | [7][8] |

| Density | 0.824 g/mL at 25 °C | [8][9] |

| pKa | 9.10 | [8] |

| LogP | 0.070 | [8] |

Synthetic Strategies for Incorporating the Cyclopropylamine Moiety

The efficient and stereocontrolled synthesis of cyclopropylamines is a critical aspect of their application in medicinal chemistry. A variety of synthetic methods have been developed, ranging from classical approaches to modern catalytic transformations.

Established Synthetic Routes

Several well-established methods for the synthesis of cyclopropylamines are frequently employed in drug discovery programs. These include:

-

Reductive Amination of Cyclopropanecarboxaldehyde: A straightforward and scalable method involving the reaction of cyclopropanecarboxaldehyde with ammonia or a primary amine in the presence of a reducing agent.[1]

-

Hofmann Rearrangement of Cyclopropanecarboxamide: This classical rearrangement provides a direct route to the primary cyclopropylamine from the corresponding amide.

-

Curtius Rearrangement of Cyclopropyl Acyl Azides: Another reliable method for accessing primary cyclopropylamines from carboxylic acid derivatives.[10]

Modern Catalytic Methods

Recent advances in catalysis have provided more sophisticated and efficient methods for the synthesis of substituted and chiral cyclopropylamines:

-

Kulinkovich Reaction: This titanium-mediated cyclopropanation of amides or nitriles offers a powerful tool for the synthesis of N-substituted cyclopropylamines.[7]

-

Metal-Catalyzed Cyclopropanation: The use of transition metal catalysts, such as rhodium and copper, with diazo compounds allows for the stereoselective formation of cyclopropane rings.[11]

-

Photocatalytic Approaches: Visible-light photocatalysis has emerged as a mild and efficient strategy for the synthesis of cyclopropylamine derivatives through reactions like bromonitroalkylation of alkenes followed by cyclization.[11]

The following diagram illustrates a generalized workflow for the synthesis and incorporation of a cyclopropylamine moiety into a drug candidate.

Caption: Generalized workflow for cyclopropylamine synthesis and incorporation.

Experimental Protocol: Reductive Amination for N-Aryl Cyclopropylamine Synthesis

This protocol details a common method for the synthesis of an N-aryl cyclopropylamine derivative.

Materials:

-

Aryl aldehyde (1.0 mmol)

-

Cyclopropylamine (1.2 mmol)

-

Sodium triacetoxyborohydride (1.5 mmol)

-

Anhydrous Dichloromethane (DCM) (10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the aryl aldehyde (1.0 mmol) and cyclopropylamine (1.2 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.[12]

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[12]

-

Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.[12]

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[12]

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[12]

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).[12]

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[12]

-

Purify the crude product by silica gel column chromatography to obtain the desired N-aryl-cyclopropylamine.

Expected Outcome: This method typically provides moderate to excellent yields of the N-aryl cyclopropylamine product.[12]

Strategic Applications in Drug Design

The unique properties of the cyclopropylamine moiety are strategically leveraged to address various challenges in drug discovery, including enhancing potency, selectivity, and pharmacokinetic profiles.

Cyclopropylamines as Bioisosteres

The cyclopropyl group is often employed as a bioisostere for other common functionalities in drug molecules. Its rigid nature and electronic properties can mimic or improve upon the characteristics of the group it replaces. For instance, a cyclopropyl group can serve as a conformationally restricted analogue of an isopropyl or tert-butyl group, potentially leading to enhanced binding affinity.[6] The application of bioisosteres is a key strategy to modulate a range of properties including potency, selectivity, and metabolic stability.[13]

Modulation of Pharmacological Activity

The incorporation of a cyclopropylamine can profoundly impact the pharmacological profile of a drug candidate.[3]

-

Enzyme Inhibition: Cyclopropylamines are prominent in the design of enzyme inhibitors. For example, they are a key feature of certain monoamine oxidase (MAO) inhibitors, where the strained ring plays a role in the irreversible inactivation of the enzyme.[3][12] They are also found in inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in oncology.[3][11]

-

Antimicrobial Agents: The cyclopropylamine moiety is a critical component of many fluoroquinolone antibiotics, such as ciprofloxacin.[7][14] Its presence is known to enhance antibacterial efficacy and improve pharmacokinetic properties.[14]

-

Antiviral and Anticancer Drugs: Cyclopropylamines are found in a range of antiviral and anticancer agents, where they contribute to the overall efficacy and drug-like properties of the molecules.[1] For instance, simeprevir, a treatment for hepatitis C, features a cyclopropylamine group.[7]

The following diagram illustrates the diverse therapeutic areas where cyclopropylamine-containing drugs have made a significant impact.

Caption: Therapeutic applications of cyclopropylamine-containing compounds.

Case Studies: Cyclopropylamines in Approved Drugs

The successful application of the cyclopropylamine moiety is evident in numerous FDA-approved drugs.[15]

| Drug Name | Therapeutic Area | Role of Cyclopropylamine |

| Ciprofloxacin | Antibacterial | Enhances antibacterial efficacy and pharmacokinetic properties.[14] |

| Simeprevir | Antiviral (Hepatitis C) | A key structural component contributing to its antiviral activity.[7] |

| Risdiplam | Spinal Muscular Atrophy | Part of the core structure essential for its therapeutic effect.[7] |

| Tranylcypromine | Antidepressant | Acts as a non-selective, irreversible inhibitor of monoamine oxidase (MAO).[12] |

Future Perspectives and Conclusion

The cyclopropylamine moiety continues to be a valuable and versatile building block in medicinal chemistry.[16] Its ability to impart conformational rigidity, enhance metabolic stability, and modulate electronic properties makes it a powerful tool for drug designers.[3] As synthetic methodologies become more sophisticated, allowing for the precise and efficient synthesis of complex cyclopropylamine derivatives, we can expect to see its even wider application in the development of novel therapeutics. The continued exploration of its role as a bioisostere and its impact on structure-activity relationships will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases.

References

- Gardarsdottir, H. (2024).

-

Wikipedia. (n.d.). Cyclopropylamine. Retrieved from [Link]

-

Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. Retrieved from [Link]

- Rovinsky, A. M., et al. (2015). Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts. Chemical Science, 6(2), 1537-1547.

-

PubMed. (2015). Structure-Activity Relationship Studies of Cyclopropenimines as Enantioselective Brønsted Base Catalysts. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. Retrieved from [Link]

-

PubMed. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Retrieved from [Link]

-

Cheméo. (n.d.). Cyclopropylamine (CAS 765-30-0) - Chemical & Physical Properties. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Structure–activity relationship studies of cyclopropenimines as enantioselective Brønsted base catalysts. Retrieved from [Link]

- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.

-

ResearchGate. (2014). (PDF) Structure-Activity Relationship Studies of Cyclopropenimines as Enantioselective Brønsted Base Catalysts. Retrieved from [Link]

- Kim, D., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing.

- Maimone, T. J., & Maimone, A. G. (2019).

- Sova, M. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Pharmaceuticals, 12(3), 114.

-

Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

-

ResearchGate. (n.d.). Improvements to metabolic stability through cyclopropyl modification. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative examples of FDA-approved drugs bearing a cyclopropane motif. Retrieved from [Link]

- Compton, D. A. C., Rizzolo, J. J., & Durig, J. R. (1981). Conformational potential function for cyclopropylamine and a vibrational assignment for cyclopropylamine-d2. The Journal of Physical Chemistry, 85(23), 3557–3564.

-

ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. Retrieved from [Link]

-

MalariaWorld. (2024). Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome. Retrieved from [Link]

- Bauer, M. R., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(4), 448-471.

-

PubMed. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Retrieved from [Link]

-

Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Retrieved from [Link]

-

ResearchGate. (n.d.). Conformational Features of Secondary N-Cyclopropyl Amides | Request PDF. Retrieved from [Link]

- Morita, Y. (2012).

-

ResearchGate. (n.d.). (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Retrieved from [Link]

- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Comprehensive Medicinal Chemistry II, 235–280.

- CoLab. (2025). Advances in the Synthesis of Cyclopropylamines.

Sources

- 1. longdom.org [longdom.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. researchgate.net [researchgate.net]

- 6. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclopropylamine - Wikipedia [en.wikipedia.org]

- 8. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]

- 9. 环丙胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. nbinno.com [nbinno.com]

The Piperidine Scaffold: A Linchpin in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable prevalence in a vast number of natural products and FDA-approved pharmaceuticals underscores its role as a "privileged scaffold"—a molecular framework that is repeatedly recognized by a diverse range of biological targets.[3][4][5] This guide provides an in-depth technical exploration of the piperidine moiety's significance in drug discovery. We will dissect its fundamental physicochemical properties, delve into the strategic intricacies of its synthesis and conformational control, and analyze its role in shaping the structure-activity relationships (SAR) of iconic drugs. Through a synthesis of established principles and recent advancements, this document aims to equip researchers with the foundational knowledge and practical insights necessary to effectively leverage the piperidine scaffold in the design of next-generation therapeutics.

The Physicochemical & Structural Rationale for Piperidine's Success

The utility of the piperidine scaffold is not accidental; it is rooted in a unique combination of structural and chemical attributes that make it highly amenable to drug design.

The Basic Nitrogen: A Key Pharmacophoric Anchor

The endocyclic nitrogen atom is the defining feature of piperidine. With a pKa of its conjugate acid around 11.2, it is strongly basic and typically protonated at physiological pH (7.4).[3] This positive charge is a critical pharmacophoric element, enabling strong ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in the binding pockets of enzymes and receptors. This fundamental interaction underpins the mechanism of action for a multitude of piperidine-containing drugs.

Conformational Flexibility: The "Molecular Ball Bearing"

Unlike rigid aromatic systems, the saturated piperidine ring possesses significant conformational flexibility, primarily adopting a low-energy chair conformation similar to cyclohexane.[6] This flexibility is not a liability but a strategic advantage. It allows the molecule to adapt its three-dimensional shape to the specific steric demands of a biological target's binding site, optimizing van der Waals contacts and maximizing binding affinity.[5]

Substituents on the ring can exist in either axial or equatorial positions, and the interplay between these orientations is a critical consideration in drug design.[7][8] The energetic preference for equatorial substitution (to minimize steric strain) can be modulated by other forces, such as allylic strain or the introduction of heteroatoms like fluorine, which can favor the axial position.[8][9][10] This ability to fine-tune conformational preference through chemical modification is a powerful tool for optimizing a drug's interaction with its target.

Diagram: Chair Conformation and Substituent Positions

Caption: Chair conformation of piperidine showing axial and equatorial substituent positions.

Lipophilicity and Solubility: A Modulatable Balance

The piperidine scaffold provides a balanced physicochemical profile. Its hydrocarbon backbone imparts a degree of lipophilicity, which is crucial for membrane permeability and crossing biological barriers like the blood-brain barrier.[3] Simultaneously, the basic nitrogen can be protonated, enhancing aqueous solubility. This dual nature allows medicinal chemists to finely tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate by modifying the substitution pattern on the ring.[5][11] Introducing polar groups can increase solubility, while adding lipophilic moieties can enhance membrane penetration.

| Property | Piperidine | Pyrrolidine | Key Design Consideration |

| pKa (Conjugate Acid) | ~11.22 | ~11.27 | Both are strongly basic; largely interchangeable when basicity is the primary goal.[3] |

| logP (Octanol/Water) | 0.84 | 0.46 | Piperidine is more lipophilic, which can be used to fine-tune solubility and permeability.[3] |

| Metabolic Stability | Generally stable, but susceptible to oxidation adjacent to the nitrogen. | Generally stable. | Substitution patterns are critical for blocking metabolic hotspots.[3] |

| Conformational Rigidity | More rigid (chair conformation). | More flexible (envelope/twist conformations). | Piperidine's rigidity can be advantageous for locking in a bioactive conformation.[3] |

Synthetic Strategies: Building the Piperidine Core

The construction and functionalization of the piperidine ring are mature fields of organic chemistry, offering a robust toolbox for drug discovery programs.[2]

Core Synthesis Methodologies

-

Catalytic Hydrogenation of Pyridines: This is one of the most common and industrially scalable methods. Substituted pyridines are reduced under hydrogen pressure using catalysts like rhodium, ruthenium, or nickel.[2][6] The choice of catalyst and reaction conditions is critical for achieving high yields and, in the case of chiral pyridines, high stereoselectivity.[12]

-

Reductive Amination: The intramolecular reductive amination of 1,5-dicarbonyl compounds or amino-aldehydes/ketones provides a direct route to the piperidine core. This method is highly versatile for creating diverse substitution patterns.

-

Aza-Diels-Alder Reaction: This powerful cycloaddition reaction involves the [4+2] coupling of a diene with an imine to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine. This approach offers excellent control over stereochemistry.

-

Multicomponent Reactions (MCRs): Reactions such as the Hantzsch synthesis or other tandem reactions allow for the rapid assembly of highly functionalized piperidines from three or more simple starting materials in a single pot.[13][14] This strategy is particularly valuable for generating libraries of compounds for high-throughput screening.

Workflow: General Synthesis via Pyridine Hydrogenation

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thieme-connect.com [thieme-connect.com]

- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

synthesis of Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate

An In-Depth Guide to the Synthesis of Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate

Introduction and Significance

This compound is a key synthetic intermediate in medicinal chemistry and drug discovery. Its structural motif, featuring a piperidine core, a secondary cyclopropylamine, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The Boc group provides a stable yet readily cleavable protection for the piperidine nitrogen, allowing for selective functionalization at other positions. The cyclopropylamino moiety is a common feature in bioactive molecules, often contributing to improved metabolic stability and binding affinity.

This document provides a detailed application note and protocol for the synthesis of this compound, aimed at researchers, scientists, and drug development professionals. The primary synthetic strategy discussed is the reductive amination of tert-butyl 3-oxopiperidine-1-carboxylate with cyclopropylamine, a robust and widely employed method for C-N bond formation.

Synthetic Strategy: Reductive Amination

The chosen synthetic pathway is a one-pot reductive amination. This method is highly efficient and proceeds through two key mechanistic steps:

-

Iminium Ion Formation: The synthesis begins with the condensation reaction between the ketone functionality of tert-butyl 3-oxopiperidine-1-carboxylate and the primary amine, cyclopropylamine. This reaction is typically catalyzed by a mild acid, such as acetic acid, to facilitate the dehydration and formation of a transient iminium ion intermediate.

-

Hydride Reduction: The resulting iminium ion is then reduced in situ by a selective hydride-donating agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.

Rationale for Reagent Selection:

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is particularly well-suited for reductive amination for several reasons. It is a mild and selective reagent, capable of reducing the iminium ion much faster than it reduces the starting ketone. This selectivity minimizes the formation of the corresponding alcohol byproduct. Furthermore, it is not water-sensitive and can be handled conveniently in the open air, simplifying the experimental setup.

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are relatively non-polar, aprotic, and effectively solubilize the reactants and intermediates.

-

Acid Catalyst: The addition of a catalytic amount of acetic acid protonates the carbonyl oxygen, activating the ketone towards nucleophilic attack by the amine and accelerating the formation of the iminium ion.

Visualizing the Synthetic Workflow

Caption: Overall synthetic scheme for the reductive amination.

Reaction Mechanism

Caption: Simplified mechanism of reductive amination.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| Tert-butyl 3-oxopiperidine-1-carboxylate | 98977-36-7 | 199.25 | 10.0 | 1.99 g |

| Cyclopropylamine | 765-30-0 | 57.09 | 12.0 | 0.685 g (0.86 mL) |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 211.94 | 15.0 | 3.18 g |

| Acetic Acid (Glacial) | 64-19-7 | 60.05 | 12.0 | 0.72 g (0.69 mL) |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | 50 mL |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | - | ~50 mL |

| Brine | - | - | - | ~50 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | ~5 g |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-oxopiperidine-1-carboxylate (1.99 g, 10.0 mmol).[1][2]

-

Solvent and Amine Addition: Dissolve the starting material in anhydrous dichloromethane (50 mL). To this solution, add cyclopropylamine (0.86 mL, 12.0 mmol) followed by glacial acetic acid (0.69 mL, 12.0 mmol).

-

Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in portions over 10-15 minutes. Note: The reaction may exhibit mild effervescence.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (~50 mL). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (~50 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 40% ethyl acetate in hexanes), is typically effective. Alternatively, a dichloromethane/methanol system can be used. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a clear oil or a white solid.

Characterization Data

| Property | Value |

| Molecular Formula | C₁₄H₂₆N₂O₂ |

| Molecular Weight | 254.37 g/mol [3] |

| Appearance | Colorless to pale yellow oil or off-white solid |

| ¹H NMR (CDCl₃) | Expected peaks for Boc group (~1.45 ppm, s, 9H), piperidine ring protons (various multiplets, ~1.5-4.0 ppm), and cyclopropyl protons (~0.3-0.5 ppm and ~2.1-2.3 ppm). |

| Mass Spec (ESI+) | m/z = 255.2 [M+H]⁺ |

Note: Actual spectral data should be acquired to confirm the structure and purity of the synthesized compound.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If TLC or LC-MS analysis shows significant amounts of unreacted starting ketone after 18 hours, an additional portion of sodium triacetoxyborohydride (0.3-0.5 equivalents) can be added, and the reaction can be stirred for another 6-12 hours.

-

Formation of Alcohol Byproduct: The formation of tert-butyl 3-hydroxypiperidine-1-carboxylate can occur if the ketone is reduced. Using NaBH(OAc)₃ minimizes this, but if it is observed, ensure the reducing agent is added after the iminium ion has had sufficient time to form.

-

Purification: The product is a relatively polar amine. Tailing on silica gel columns can be an issue. To mitigate this, the eluent can be pre-treated with a small amount of triethylamine (~0.5-1%) to neutralize the acidic sites on the silica.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Cyclopropylamine is a flammable and corrosive liquid.

-

Acetic Acid is corrosive.

-

Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

References

-

PubChem Compound Summary for CID 53346609, tert-Butyl 3-((cyclopropylamino)methyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 2756825, Tert-butyl 3-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Reductive Amination. Organic Chemistry Portal. [Link]

-

Tert-butyl 3-oxopiperidine-1-carboxylate. PubChemLite. [Link]

Sources

- 1. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-oxopiperidine-1-carboxylic acid tert-butyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. tert-Butyl 3-((cyclopropylamino)methyl)piperidine-1-carboxylate | C14H26N2O2 | CID 53346609 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of N-Cyclopropylpiperidine: A Guide for Researchers

Introduction: The Significance of the N-Cyclopropylpiperidine Moiety in Modern Drug Discovery

The N-cyclopropylpiperidine scaffold is a privileged structural motif frequently encountered in a diverse array of biologically active compounds and pharmaceutical agents. The unique conformational constraints and electronic properties imparted by the cyclopropyl group often lead to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. Its presence in molecules targeting a wide range of biological targets underscores the importance of efficient and robust synthetic methodologies for its construction. This guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary methods for the coupling of cyclopropylamine to piperidine, with a focus on practical reaction conditions, mechanistic insights, and step-by-step protocols.

Strategic Approaches to N-Cyclopropylpiperidine Synthesis

The formation of the C(sp³)-N bond between a cyclopropyl group and a piperidine nitrogen can be achieved through several strategic disconnections. This guide will focus on three prominent and widely applicable methods:

-

Reductive Amination: A classical yet effective method involving the reaction of a piperidine derivative with a cyclopropyl carbonyl compound.

-

Copper-Catalyzed N-Cyclopropylation: A modern cross-coupling strategy employing cyclopropylboronic acids or related reagents.

-

Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful tool for the coupling of piperidines with cyclopropyl halides or pseudohalides.

Method 1: Reductive Amination